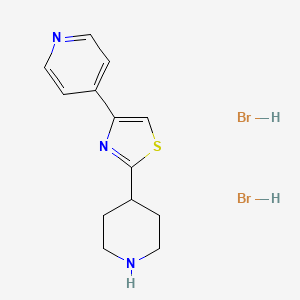

![molecular formula C18H19N7O2S B2925098 N-(4-(1H-tetrazol-1-yl)phenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421525-45-2](/img/structure/B2925098.png)

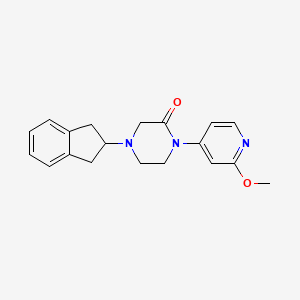

N-(4-(1H-tetrazol-1-yl)phenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

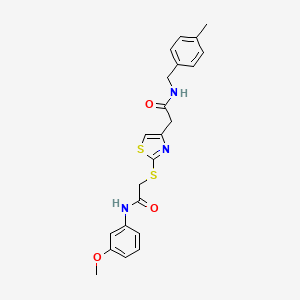

The compound contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom . Tetrazoles are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral activities . They are also used in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as Fourier transform infrared (FT-IR), Mass, Matrix-assisted laser ionization Time-of-flight (MALDI-TOF), 1 H nuclear magnetic resonance, 13 C nuclear magnetic resonance, and elemental analysis are typically used to characterize such compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Tetrazoles are known to participate in a variety of reactions, including cycloaddition reactions with alkynes .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms in the tetrazole ring could make the compound more polar and potentially increase its solubility in water .Scientific Research Applications

Synthesis and Characterization

Research in the field of heterocyclic chemistry has explored the synthesis and reactions of Biginelli compounds, which are closely related to the structure of the compound . Kappe and Roschger (1989) investigated various reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, providing a foundation for synthesizing pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation reactions. Their work also highlights the synthesis of indeno[1,2-d]pyrimidines via intramolecular Friedl-Crafts acylation, offering a route for the preparation of 4,6-disubstituted-pyrimidine-5-carbonitriles starting with Biginelli compounds (Kappe & Roschger, 1989).

Pharmacological Screening

On the pharmacological front, Dey et al. (2022) synthesized 3, 4-Dihydropyrimidin-2-one derivatives and evaluated them for antimicrobial and antioxidant properties. This study illustrates the potential of these compounds in contributing to the development of new therapeutic agents with antimicrobial and antioxidant activities (Dey et al., 2022).

Antimicrobial Evaluation

Furthermore, Farag, Kheder, and Mabkhot (2008) reported on the synthesis of new pyrimidine derivatives, including the synthesis of pyrido[1,2-f]pyrimidine and pyrazolo-[3,4-b]pyrido[1,2-/]pyrimidine derivatives, and evaluated some of these compounds for antimicrobial activities. Their work contributes to the ongoing search for new antimicrobial agents based on pyrimidine structures (Farag, Kheder, & Mabkhot, 2008).

Mechanism of Action

Future Directions

Future research could explore the potential applications of this compound in medicine, given the known biological activities of tetrazole derivatives . Additionally, further studies could investigate the synthesis of this compound and its derivatives, as well as their physical and chemical properties.

properties

IUPAC Name |

7-ethyl-8-methyl-6-oxo-N-[4-(tetrazol-1-yl)phenyl]-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O2S/c1-3-15-11(2)20-18-24(17(15)27)8-12(9-28-18)16(26)21-13-4-6-14(7-5-13)25-10-19-22-23-25/h4-7,10,12H,3,8-9H2,1-2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZVGZWGKMFWHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1H-tetrazol-1-yl)phenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2925016.png)

![Tert-butyl (1S,2R,4R)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2925018.png)

![5-(4-chloroanilino)-N-[2-(4-chlorophenyl)ethyl]triazolidine-4-carboxamide](/img/structure/B2925023.png)

![4-methyl-N-(2-(6-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2925029.png)

![5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,1,3-benzothiadiazole](/img/structure/B2925032.png)